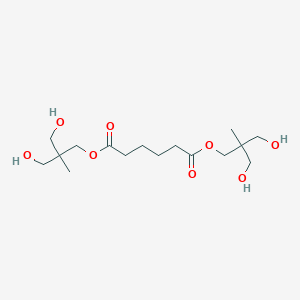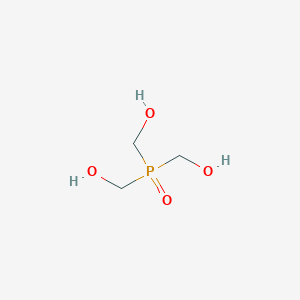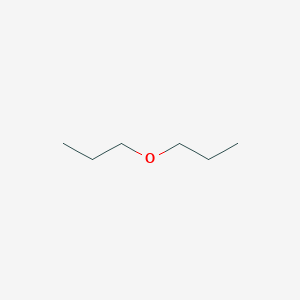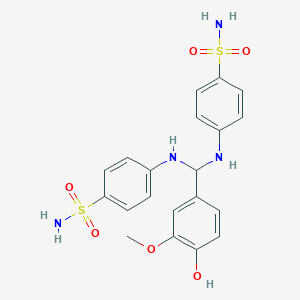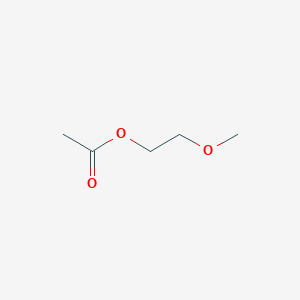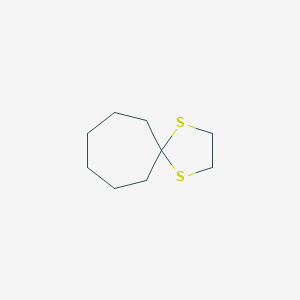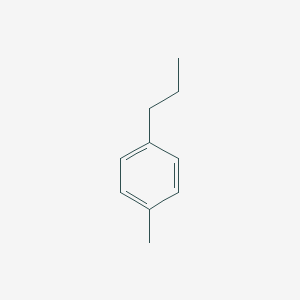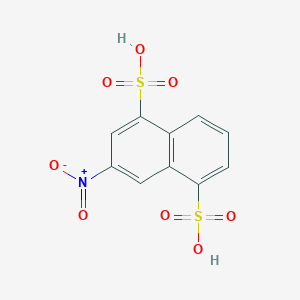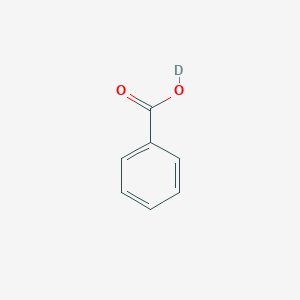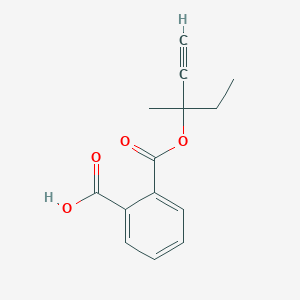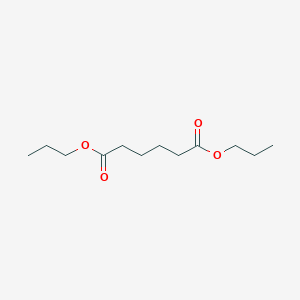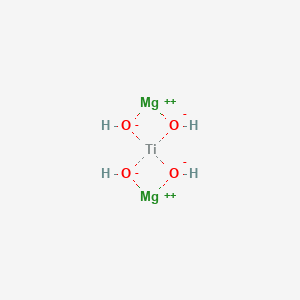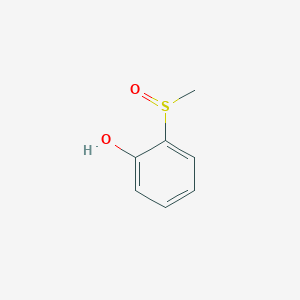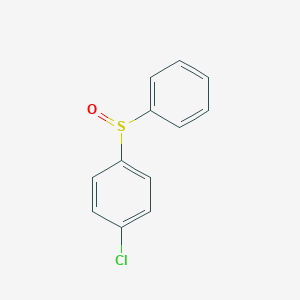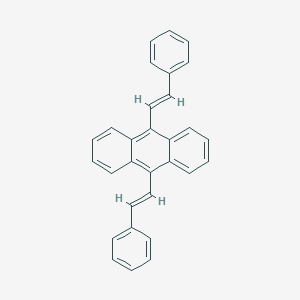
9,10-Distyrylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Distyrylanthracene (DSA) is a polycyclic aromatic hydrocarbon that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. DSA is a fluorescent organic compound that emits blue light when excited by ultraviolet radiation. It has been widely used as a fluorescent probe in various biological and chemical applications, including sensing, imaging, and detection.
Mécanisme D'action
9,10-Distyrylanthracene works by emitting blue light when excited by ultraviolet radiation. The emission of light is due to the presence of conjugated double bonds in the molecule. When excited, the electrons in the conjugated system are promoted to higher energy levels, and when they return to their ground state, they emit light.
Effets Biochimiques Et Physiologiques
9,10-Distyrylanthracene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. It has been used as a fluorescent probe in various biological and chemical applications without any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9,10-Distyrylanthracene in lab experiments include its high fluorescence quantum yield, good photostability, and low toxicity. It is also relatively easy to synthesize and can be used in a variety of applications. However, 9,10-Distyrylanthracene has some limitations, including its sensitivity to environmental factors, such as pH and temperature. It also has a relatively short fluorescence lifetime, which limits its use in some applications.
Orientations Futures
There are several future directions for 9,10-Distyrylanthracene research. One potential area of research is the development of new synthesis methods for 9,10-Distyrylanthracene that are more efficient and cost-effective. Another area of research is the development of new applications for 9,10-Distyrylanthracene, such as in the detection of other biomolecules or in the development of new imaging techniques. Additionally, there is potential for 9,10-Distyrylanthracene to be used in the development of new materials, such as organic light-emitting diodes.
Méthodes De Synthèse
9,10-Distyrylanthracene can be synthesized through a variety of methods, including the Suzuki coupling reaction, the Heck coupling reaction, and the McMurry coupling reaction. The Suzuki coupling reaction is the most commonly used method for synthesizing 9,10-Distyrylanthracene. In this method, two arylboronic acids are coupled with an anthracene derivative in the presence of a palladium catalyst to form 9,10-Distyrylanthracene.
Applications De Recherche Scientifique
9,10-Distyrylanthracene has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe in various biological and chemical applications, including sensing, imaging, and detection. 9,10-Distyrylanthracene has been used to detect DNA, RNA, and proteins in biological samples. It has also been used to detect metal ions, such as copper and mercury, in environmental samples.
Propriétés
IUPAC Name |
9,10-bis[(E)-2-phenylethenyl]anthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOLNSMRZSCCFZ-FLFKKZLDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C3C(=C(C4=CC=CC=C24)/C=C/C5=CC=CC=C5)C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Distyrylanthracene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

